

Part 1: TH-302 (Evofofosfamide) Clinical Trial Results and Comparisons

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AND-302

Cat. No.: B13438779

[Get Quote](#)

TH-302 (evofofosfamide) is a hypoxia-activated prodrug designed to release a DNA-alkylating agent, bromo-isophosphoramidate mustard (Br-IPM), in the low-oxygen (hypoxic) conditions characteristic of solid tumors.[1][2] This targeted activation is intended to increase the therapeutic index by concentrating the cytotoxic effect within the tumor microenvironment while sparing well-oxygenated normal tissues.

Mechanism of Action

TH-302's mechanism is contingent on the hypoxic state of tumor cells. Under low-oxygen conditions, the 2-nitroimidazole component of TH-302 undergoes a one-electron reduction by cellular reductases. In the absence of oxygen to reverse this process, the reduced intermediate fragments, releasing the active DNA cross-linking agent Br-IPM.[3][4] Br-IPM then causes DNA damage, leading to cell cycle arrest and apoptosis.[3][5]



[Click to download full resolution via product page](#)

Mechanism of TH-302 activation in hypoxic conditions.

Data Presentation

Preclinical Efficacy of TH-302 in Combination with Chemotherapy

The following table summarizes the tumor growth inhibition (TGI) of TH-302 as a monotherapy and in combination with standard chemotherapeutic agents in preclinical xenograft models.

Cancer Model	TH-302 Monotherapy (TGI %)	Combination Agent	Combination Agent Monotherapy (TGI %)	TH-302 + Combination Agent (TGI %)
H460 NSCLC	74%	Docetaxel	42%	88% (TH-302 given 4h prior)[1]
H460 NSCLC	74%	Pemetrexed	38%	Not Specified
H460 NSCLC	74%	Cisplatin	61%	Not Specified
H460 NSCLC	74%	Irinotecan	82%	Not Specified
HT1080 Fibrosarcoma	20% (50mg/kg) / 75% (100mg/kg)	Doxorubicin	Not Specified	106%[1]
Calu-6 NSCLC	Not Specified	Doxorubicin	32%	64%[1]

Phase II Clinical Trial of TH-302 + Doxorubicin in Advanced Soft Tissue Sarcoma (STS)

This study evaluated the efficacy of TH-302 in combination with doxorubicin in 91 patients with advanced STS.[6]

Efficacy Endpoint	Result	95% Confidence Interval
6-month Progression-Free Survival (PFS) Rate	58%	46% to 68%
Median PFS	6.5 months	5.8 to 7.7 months
Median Overall Survival (OS)	21.5 months	16.0 to 26.2 months
Overall Response Rate (ORR)	36% (2% CR, 34% PR)	Not Specified

Experimental Protocols

Preclinical Xenograft Studies[1]

- **Animal Models:** Human tumor xenograft models were established in mice, including H460 NSCLC, PC3 prostate cancer, and HT1080 fibrosarcoma.
- **Drug Administration:** TH-302 was administered intraperitoneally. Dosing regimens and schedules were varied to determine optimal efficacy and toxicity. For combination studies, the sequence and timing of TH-302 administration relative to other chemotherapeutic agents (cisplatin, docetaxel, gemcitabine, or doxorubicin) were investigated.
- **Efficacy Evaluation:** Tumor volumes were measured regularly, and endpoints such as Tumor Growth Inhibition (TGI) and Tumor Growth Delay (TGD) were calculated.

Phase II STS Clinical Trial (NCT01440088)[6]

- **Patient Population:** Patients with first-line advanced soft tissue sarcoma.
- **Treatment Regimen:**
 - **Induction (up to 6 cycles):** TH-302 (300 mg/m²) administered intravenously on days 1 and 8, with doxorubicin (75 mg/m²) on day 1 of each 21-day cycle.
 - **Maintenance:** Patients with stable or responding disease could receive TH-302 monotherapy.
- **Primary Endpoint:** Progression-free survival (PFS) rate at 6 months.

- Secondary Endpoints: Overall response rate (ORR), overall survival (OS), safety, and tolerability.

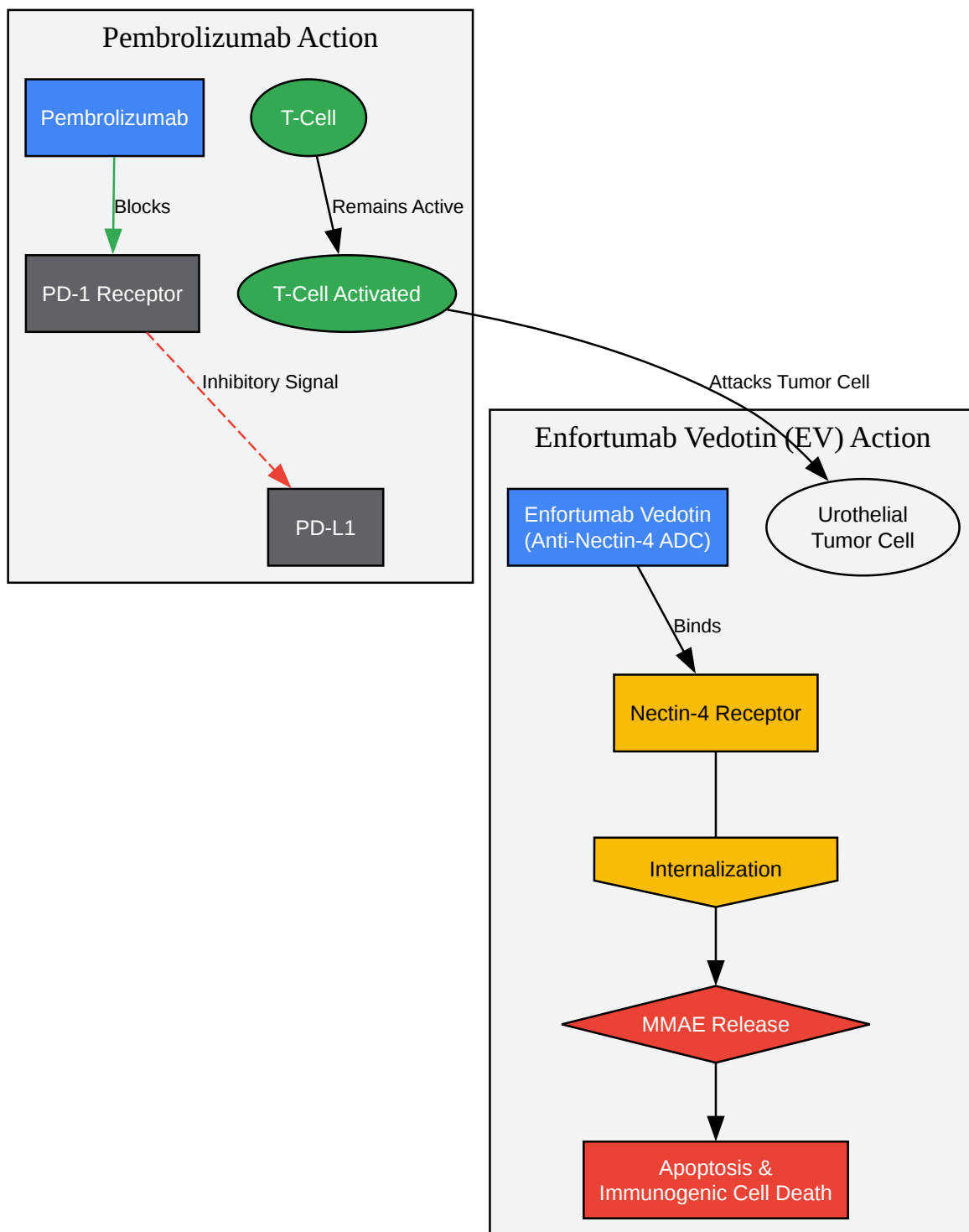
Part 2: EV-302 / KEYNOTE-A39 Clinical Trial Results and Comparisons

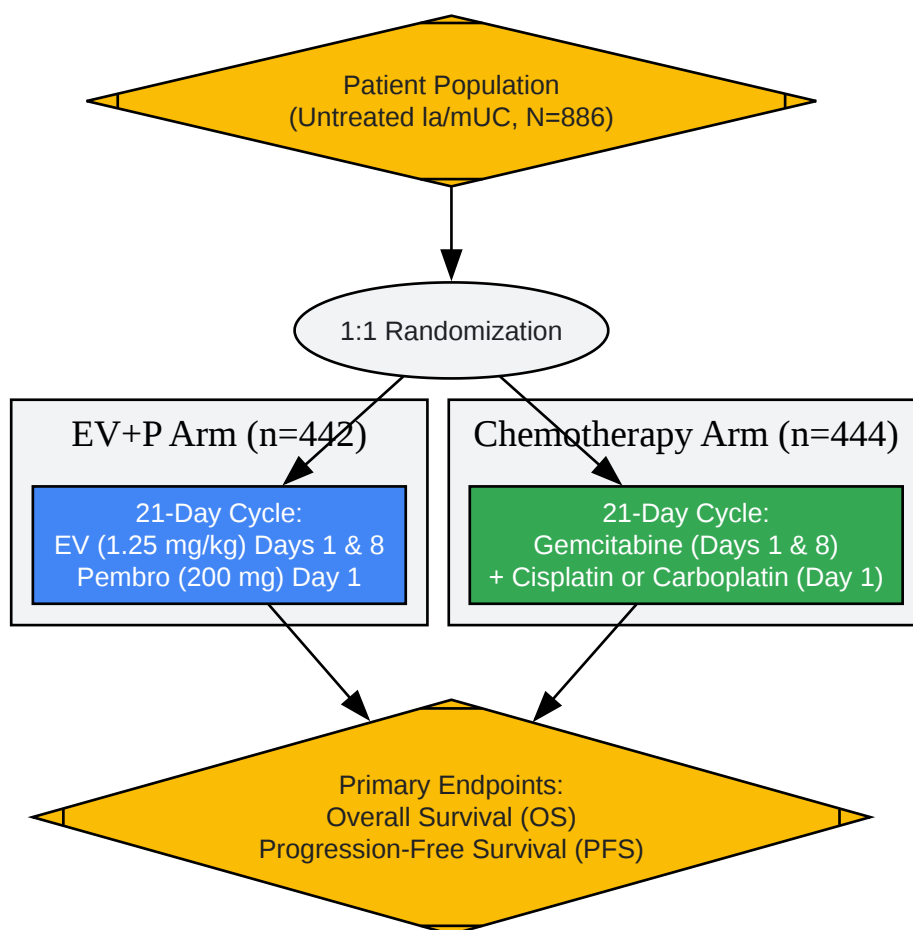
The EV-302 trial (also known as KEYNOTE-A39) is a phase 3 study that has established a new standard of care for previously untreated locally advanced or metastatic urothelial carcinoma. [2][3] The trial compared the efficacy and safety of a combination of enfortumab vedotin and pembrolizumab against standard platinum-based chemotherapy.

Mechanism of Action: Enfortumab Vedotin + Pembrolizumab

This combination therapy leverages two distinct mechanisms of action that may be synergistic.

- Enfortumab Vedotin (EV): An antibody-drug conjugate (ADC) that targets Nectin-4, a protein highly expressed on urothelial cancer cells.[7][8] Upon binding to Nectin-4, EV is internalized, and its payload, monomethyl auristatin E (MMAE), is released, which disrupts microtubules, leading to cell cycle arrest and apoptosis.[5][8] This process can also induce immunogenic cell death, potentially enhancing the anti-tumor immune response.[9]
- Pembrolizumab: An immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells.[5] This blockade prevents T-cell inactivation, thereby restoring the immune system's ability to recognize and attack cancer cells.





[Click to download full resolution via product page](#)

References

- 1. Merck Announces Phase 3 KEYNOTE-A39/EV-302 Trial Met Dual Primary Endpoints of Overall Survival (OS) and Progression-Free Survival (PFS) in Certain Patients With Previously Untreated Locally Advanced or Metastatic Urothelial Cancer - BioSpace [biospace.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. esmo.org [esmo.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Enfortumab vedotin and pembrolizumab as monotherapies and combination treatment in locally advanced or metastatic urothelial carcinoma: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enfortumab Vedotin plus Pembrolizumab Combination Leads to Impressive Responses in Patients with Urothelial Cancer [theoncologynurse.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Optimizing enfortumab vedotin plus pembrolizumab therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Part 1: TH-302 (Evofosfamide) Clinical Trial Results and Comparisons]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13438779#and-302-clinical-trial-results-and-comparisons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com